2-Bromo-N-(4-methoxybenzyl)acetamide

Epigenetics HDAC Inhibition Target Engagement

2-Bromo-N-(4-methoxybenzyl)acetamide (CAS 144581-86-2) is a bifunctional α-bromoacetamide building block validated for epigenetic drug discovery. It binds HDAC6 (Kd=5.4 μM) and DNMT3A (Ki=5.03 μM), serving as a direct scaffold for inhibitor optimization. The α-bromo leaving group delivers superior electrophilicity and reliable alkylation versus chloro analogs—critical for Suzuki-Miyaura diversification and imidazo[1,2-a]imidazolin-2-one scaffold assembly. Mono-N-substituted bromoacetamides in this class display enhanced fungistatic activity. Substituting the 4-methoxybenzyl group risks substantial loss of target engagement; generic α-haloacetamides are not valid replacements for hit validation or SAR campaigns.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
CAS No. 144581-86-2
Cat. No. B599636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4-methoxybenzyl)acetamide
CAS144581-86-2
Synonyms2-BROMO-N-(4-METHOXY-PHENYL)-N-METHYL-ACETAMIDE
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CBr
InChIInChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyGHUHVSDGEXCCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(4-methoxybenzyl)acetamide (CAS 144581-86-2) Technical Baseline for Sourcing


2-Bromo-N-(4-methoxybenzyl)acetamide (CAS 144581-86-2) is a synthetic α-bromoacetamide derivative characterized by a C10H12BrNO2 molecular formula and a molecular weight of 258.11 g/mol . It is recognized as a versatile building block in organic and medicinal chemistry [1], . The compound features a nucleophilically displaceable α-bromo substituent adjacent to the amide carbonyl and a p-methoxybenzyl (PMB) group, which provides a defined electronic and steric environment, enabling its use in alkylation reactions and the construction of N-heterocyclic scaffolds [2], .

Why 2-Bromo-N-(4-methoxybenzyl)acetamide (CAS 144581-86-2) Cannot Be Substituted with Generic Analogs


In procurement, substituting 2-Bromo-N-(4-methoxybenzyl)acetamide with a generic α-haloacetamide or an alternative N-substituted analog carries a high risk of project failure due to pronounced differences in electrophilicity, steric profile, and biological target engagement. The compound exhibits measurable binding affinity for specific histone deacetylase (HDAC) catalytic domains, demonstrating that the precise combination of the α-bromo leaving group and the 4-methoxybenzyl substituent is not interchangeable with chloro or unsubstituted benzyl analogs without substantial loss of target interaction [1], [2]. Furthermore, class-level evidence confirms that the methoxybenzyl substitution markedly alters protein synthesis inhibition potency relative to other aromatic analogs, underscoring that subtle structural variations are not neutral in biological systems [3].

Comparative Performance Evidence for 2-Bromo-N-(4-methoxybenzyl)acetamide (CAS 144581-86-2) Sourcing


HDAC6 Catalytic Domain Engagement: 2-Bromo-N-(4-methoxybenzyl)acetamide versus Unsubstituted Benzyl Analogs

2-Bromo-N-(4-methoxybenzyl)acetamide demonstrates measurable in vitro binding to the HDAC6 catalytic domain, which is absent for unsubstituted benzyl analogs. This interaction supports its defined utility as a chemical probe or intermediate in epigenetic research [1].

Epigenetics HDAC Inhibition Target Engagement

DNMT3A Catalytic Domain Affinity: 2-Bromo-N-(4-methoxybenzyl)acetamide versus Negative Control

The compound exhibits a quantifiable binding affinity for the DNMT3A catalytic domain, whereas structurally simpler α-bromoacetamides lacking the 4-methoxybenzyl group show negligible interaction under identical assay conditions [1].

DNA Methylation DNMT3A Enzyme Assay

Protein Synthesis Inhibition: Methoxybenzyl versus Bromobenzyl Substitution

In a class-level comparative study of sparsomycin analogs, compounds bearing a methoxybenzyl substituent demonstrated markedly reduced potency in protein synthesis inhibition compared to bromobenzyl-substituted analogs. This finding confirms that the methoxybenzyl group is not a neutral substituent and imparts distinct biological properties relative to other aromatic substitutions [1].

Protein Synthesis Antiproliferative SAR

Electrophilic Reactivity: α-Bromo versus α-Chloro Leaving Group

The α-bromo substituent of 2-Bromo-N-(4-methoxybenzyl)acetamide confers significantly enhanced electrophilicity relative to the α-chloro analog. This difference in leaving group propensity translates to higher efficiency and milder reaction conditions in SN2 alkylation chemistry , [1].

Synthetic Chemistry Nucleophilic Substitution Alkylation

Fungistatic Activity: N-Monosubstituted Bromoacetamide versus Di-Substituted and Chloro Analogs

Class-level fungistatic screening of bromoacetamides indicates that mono-N-substituted compounds exhibit superior activity compared to di-substituted analogs. Furthermore, chloro-substituted analogs are predicted to be much less active than their bromo counterparts [1].

Antifungal Fungistatic Bromoacetamide

Best Research and Industrial Application Scenarios for 2-Bromo-N-(4-methoxybenzyl)acetamide (CAS 144581-86-2)


Epigenetic Probe Development Targeting HDAC6

2-Bromo-N-(4-methoxybenzyl)acetamide serves as a validated starting scaffold for designing HDAC6 inhibitors, supported by direct binding data (Kd = 5.4 μM) [1]. Medicinal chemistry teams developing epigenetic probes should source this compound to leverage its established, albeit modest, target engagement as a foundation for further structural optimization.

DNA Methyltransferase (DNMT3A) Inhibitor Lead Generation

The compound's quantifiable affinity for the DNMT3A catalytic domain (Ki = 5.03 μM) makes it suitable for early-stage lead generation programs in DNA methylation research [2]. Procurement is warranted for hit validation and preliminary SAR studies where this specific interaction is required.

Synthesis of N-Heterocyclic Scaffolds via Suzuki-Miyaura Coupling

As a bifunctional building block, 2-Bromo-N-(4-methoxybenzyl)acetamide is employed in constructing imidazo[1,2-a]imidazolin-2-one scaffolds, with the bromine atom enabling subsequent Suzuki-Miyaura cross-coupling diversification . Its efficient α-bromo leaving group ensures reliable alkylation steps under mild conditions, making it a preferred choice over the chloro analog in multi-step syntheses , [3].

Fungistatic Compound Screening Libraries

Given class-level evidence that mono-N-substituted bromoacetamides display superior fungistatic activity relative to di-substituted or chloro analogs [4], this compound is an appropriate candidate for inclusion in antifungal screening libraries and agrochemical intermediate development programs.

Technical Documentation Hub

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